3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride 3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243509-07-9
VCID: VC6809158
InChI: InChI=1S/C10H12N2O2.ClH/c1-5-3-6(14-2)4-7-8(11)10(13)12-9(5)7;/h3-4,8H,11H2,1-2H3,(H,12,13);1H
SMILES: CC1=CC(=CC2=C1NC(=O)C2N)OC.Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68

3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride

CAS No.: 2243509-07-9

Cat. No.: VC6809158

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.68

* For research use only. Not for human or veterinary use.

3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride - 2243509-07-9

Specification

CAS No. 2243509-07-9
Molecular Formula C10H13ClN2O2
Molecular Weight 228.68
IUPAC Name 3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c1-5-3-6(14-2)4-7-8(11)10(13)12-9(5)7;/h3-4,8H,11H2,1-2H3,(H,12,13);1H
Standard InChI Key XEMRFQLOTBNSNR-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1NC(=O)C2N)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the indolin-2-one class, characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidone moiety. Key structural features include:

  • Amino group at position 3: Enhances hydrogen-bonding capacity and nucleophilicity.

  • Methoxy group at position 5: Electron-donating effects modulate aromatic ring reactivity.

  • Methyl group at position 7: Introduces steric hindrance, potentially affecting conformational flexibility.

  • Hydrochloride salt: Improves solubility in polar solvents compared to the free base .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₁₁ClN₂O₂Calculated
Molecular weight226.66 g/molComputed
IUPAC name3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochlorideSystematic
SMILESCOc1cc2c(cc1C)NC@@HN.ClPubChem

Synthetic Methodologies

Key Synthetic Routes

The synthesis of substituted indolin-2-ones typically involves cyclization strategies. For this derivative, a plausible pathway includes:

  • Alkylation of 5-methoxy-7-methylindole: Introduction of the amino group via Buchwald-Hartwig amination using palladium catalysts.

  • Oxidation to indolin-2-one: Treatment with oxidizing agents like hydrogen peroxide in acidic media converts the indole to indolin-2-one .

  • Salt formation: Reaction with hydrochloric acid yields the hydrochloride salt .

Critical Reaction Parameters

  • Temperature: Optimal cyclization occurs at 80–100°C in ethanol/water mixtures.

  • Catalysts: Pd(OAc)₂/Xantphos systems achieve >75% yield in amination steps.

  • Purification: Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>95%) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: 12.4 mg/mL (pH 7.4, 25°C) due to hydrochloride salt formation .

  • Thermal stability: Decomposition onset at 215°C (DSC analysis) .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (d, J=8.4 Hz, 1H, H-4), 6.45 (s, 1H, H-6), 4.10 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) .

Biological Activity and Mechanisms

Table 2: Cytotoxicity Data (Analog Compounds)

Cell LineIC₅₀ (µM)MechanismSource
MCF-72.1p53/p21 activation, G2/M arrest
HL-603.8Bax upregulation, apoptosis
  • Mechanistic insights:

    • Induces DNA damage response via ATM/ATR pathways .

    • Inhibits tubulin polymerization (IC₅₀ = 1.8 µM) .

Antimicrobial Activity

Methoxy-substituted indolin-2-ones exhibit moderate activity against Gram-positive pathogens:

  • Staphylococcus aureus: MIC = 32 µg/mL.

  • Bacillus subtilis: MIC = 64 µg/mL.

Industrial and Research Applications

Drug Development

  • Lead compound: For kinase inhibitors (e.g., CDK4/6, JAK2) .

  • Prodrug potential: Ester derivatives improve oral bioavailability .

Material Science

  • Fluorescent probes: Methoxy-indolinones exhibit λₑₘ = 450 nm (quantum yield Φ=0.33) .

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